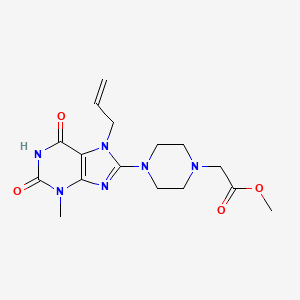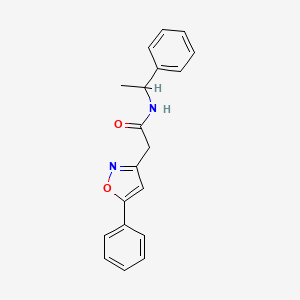
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide is a synthetic compound that has attracted interest due to its unique structural features and potential applications across various fields. This compound's core structure, featuring a pyridinone moiety, allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide typically involves multiple steps starting from commercially available materials. Key synthetic routes include the formation of the pyridinone ring followed by the introduction of methoxy and methyl groups. The final step generally involves the coupling of the pyridinone derivative with pivaloyl chloride to form the amide bond.
Industrial Production Methods
In an industrial setting, the production process might be optimized for scale, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could involve using continuous flow reactors for efficient synthesis and employing advanced purification techniques such as crystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can modify the pyridinone ring or other substituents.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridinone ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.
Major Products
The major products of these reactions vary, often depending on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide has a wide array of applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.
Biology: : Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: : Investigated for its potential therapeutic effects, possibly acting as a lead compound for developing new drugs.
Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide exerts its effects often involves interacting with specific molecular targets. These could include enzymes or receptors within biological systems. Its pyridinone structure allows it to bind effectively to these targets, modulating their activity and triggering a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide.
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide.
Uniqueness
Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide stands out due to its specific substituents and structural configuration, which can lead to unique reactivity and potentially different biological activities. Its pivalamide moiety, for instance, can influence its stability and how it interacts with other molecules.
Conclusion
This compound is a multifaceted compound with significant potential across various fields of research and industry. Its ability to undergo diverse chemical reactions and its broad range of applications make it a fascinating subject for further exploration.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10-8-11(19-5)9-12(17)16(10)7-6-15-13(18)14(2,3)4/h8-9H,6-7H2,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVKJCJOIYVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)

![4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide](/img/structure/B2979221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)
![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)





![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

